

# Bemcentinib + SOC vs. SOC Alone in Metastatic Melanoma

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## Compound Focus: Bemcentinib

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Outcome Measure	Bemcentinib + SOC	SOC Alone	Conclusion
Overall Response Rate (ORR)	No improvement	No improvement	No significant difference [1].
Progression-Free Survival (PFS)	No improvement	No improvement	No significant difference [1].
Overall Survival (OS)	No improvement	No improvement	No significant difference [1].
Any-Grade Adverse Events (AEs)	98%	100%	Combination was well-tolerated [1].
Grade $\geq 3$ Adverse Events	35%	22%	Higher rate with bemcentinib combination [1].
Common Bemcentinib-Related AEs	Rash, diarrhea, fatigue, increased transaminases	–	Manageable toxicity profile [1].

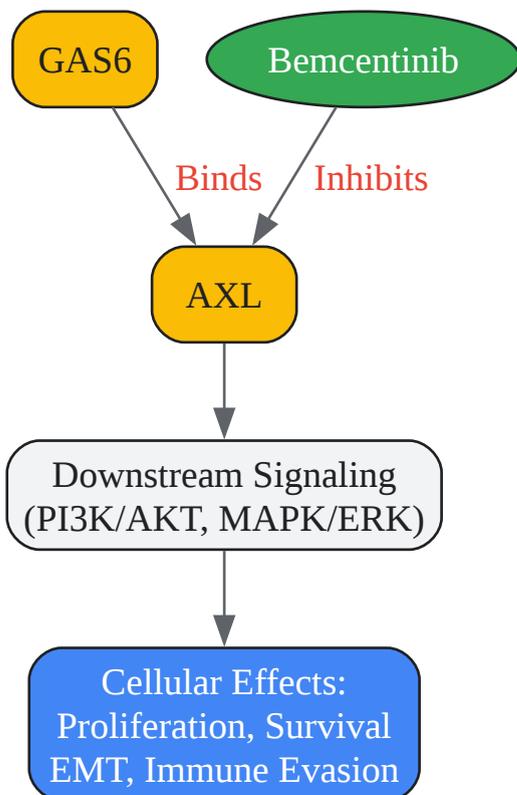
## Experimental Protocol from the BGBIL006 Trial

For researchers, the key methodological details of the cited study are as follows [1]:

- **Study Identifier:** NCT02872259 (BGBIL006)
- **Phase:** 1b/2
- **Patient Population:** Previously untreated, unresectable Stage IIIC to IV melanoma with evaluable disease per RECIST v1.1 criteria.
- **Study Design & Treatment Arms:** The trial had a complex design. In Part 2, patients were randomized 2:1 to receive:
  - **BRAF Mutant (Low Tumor Load):** Pembrolizumab with or without 200 mg **bemcentinib**.
  - **BRAF Mutant (High Tumor Load):** Dabrafenib/Trametinib with or without 200 mg **bemcentinib**.
  - **BRAF Wild-Type:** Pembrolizumab with or without 200 mg **bemcentinib**.
- **Primary Endpoints:** Safety and efficacy (ORR, PFS, OS).

## AXL Signaling Pathway and Rationale

The biological rationale for testing **bemcentinib** in melanoma was based on the role of AXL, a receptor tyrosine kinase, in promoting an invasive phenotype and therapy resistance. The diagram below illustrates the signaling pathway that **bemcentinib** was designed to target.



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As shown, AXL activation by its ligand GAS6 triggers downstream pathways like PI3K/AKT and MAPK/ERK, driving processes like **epithelial-mesenchymal transition (EMT)**, proliferation, and survival [2] [3]. AXL is a marker for the **MITF-low/AXL-high** invasive melanoma cell state, which is linked to resistance to both targeted therapy and immunotherapy [2] [3]. **Bemcentinib**, a selective AXL inhibitor, was designed to block this pathway and overcome resistance.

## Development Status and Future Directions

In February 2025, BerGenBio announced the decision to **halt all remaining development activities for bemcentinib** after discontinuing its lead clinical program in non-small cell lung cancer [4]. This decision was based on a lack of sufficient efficacy, aligning with the negative melanoma trial results.

For researchers exploring the melanoma field, current investigative efforts are focused on other promising areas, such as:

- **Novel immune checkpoint combinations** (e.g., LAG-3 inhibitors like fianlimab) [5].
- **Next-generation cellular therapies**, including engineered tumor-infiltrating lymphocytes (TILs) and TCR-T cell therapies [5].

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